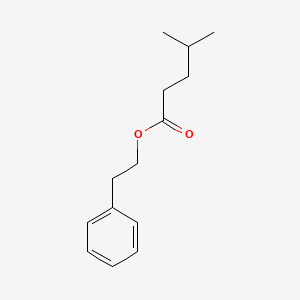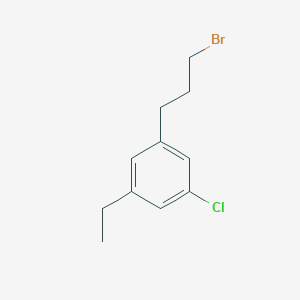
3-Methyllumichrome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyllumichrome is a derivative of lumichrome, which itself is a degradation product of riboflavin (vitamin B2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyllumichrome can be synthesized through the methylation of lumichrome. The process involves the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyllumichrome undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products .
Applications De Recherche Scientifique
3-Methyllumichrome has several applications in scientific research:
Chemistry: It is used as a model compound to study photophysical and photochemical properties.
Biology: Its fluorescence properties make it useful in studying biological systems and processes.
Industry: Used in the development of fluorescent dyes and materials .
Mécanisme D'action
The mechanism by which 3-Methyllumichrome exerts its effects is primarily through its photophysical properties. It can absorb light and undergo photochemical reactions, leading to the formation of excited states. These excited states can interact with other molecules, leading to various photochemical processes. The molecular targets and pathways involved include interactions with nucleic acids and proteins, making it useful in studying these biomolecules .
Comparaison Avec Des Composés Similaires
Lumichrome: The parent compound, with similar photophysical properties but lacking the methyl group.
1-Methyllumichrome: Another methylated derivative with different substitution patterns.
1,3-Dimethyllumichrome: A derivative with two methyl groups, showing different photophysical behavior.
Uniqueness: 3-Methyllumichrome is unique due to its specific methylation pattern, which affects its photophysical properties and reactivity. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
33174-44-6 |
|---|---|
Formule moléculaire |
C13H12N4O2 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
3,7,8-trimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)15-11-10(14-8)12(18)17(3)13(19)16-11/h4-5H,1-3H3,(H,15,16,19) |
Clé InChI |
VKQQRZQKCNYGNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



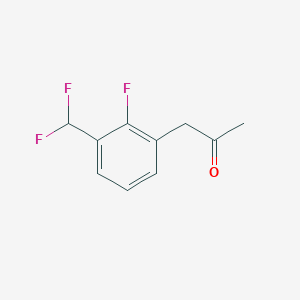

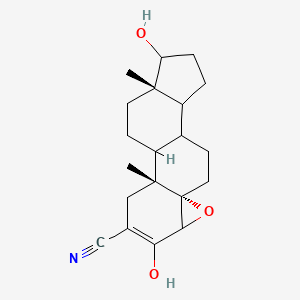
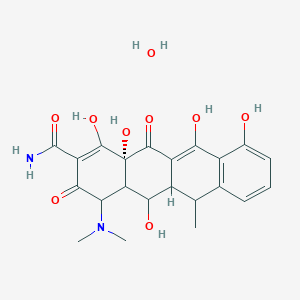


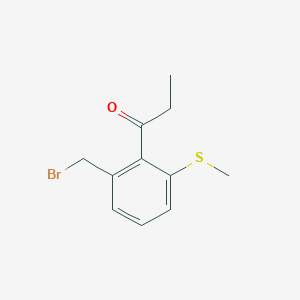
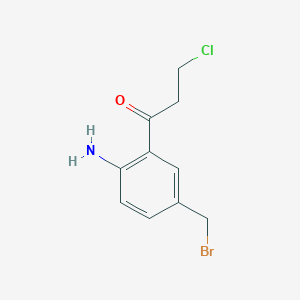
![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
